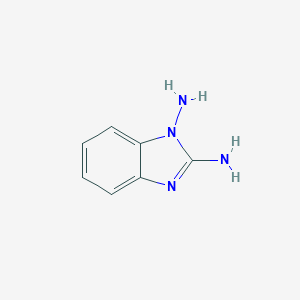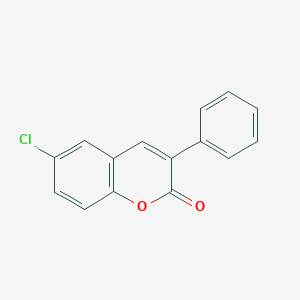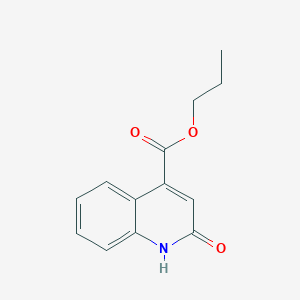![molecular formula C10H16N2O2 B188564 N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine CAS No. 6624-51-7](/img/structure/B188564.png)
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine, also known as TEMPOL, is a stable nitroxide radical that has been widely used in scientific research. It has been shown to possess potent antioxidant properties and is capable of scavenging a wide range of reactive oxygen and nitrogen species.
Aplicaciones Científicas De Investigación
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been extensively used in scientific research due to its potent antioxidant properties. It has been shown to protect cells and tissues from oxidative stress and inflammation, which are implicated in many diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has also been used as a spin label in electron paramagnetic resonance (EPR) spectroscopy to study the structure and dynamics of biomolecules.
Mecanismo De Acción
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine acts as a scavenger of reactive oxygen and nitrogen species by donating an electron to these radicals and forming stable nitroxide radicals. It also has the ability to regenerate other antioxidants such as glutathione and vitamin C, which further enhances its antioxidant activity. Additionally, N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been shown to modulate signaling pathways involved in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine has been shown to protect cells and tissues from oxidative stress and inflammation by reducing the production of reactive oxygen and nitrogen species, inhibiting lipid peroxidation, and modulating signaling pathways involved in inflammation, apoptosis, and cell proliferation. It has also been shown to improve endothelial function, reduce blood pressure, and enhance insulin sensitivity in animal models of hypertension and diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine is a stable nitroxide radical that can be easily synthesized and stored. It has a long half-life in biological systems and can penetrate cell membranes, making it an ideal antioxidant for in vitro and in vivo experiments. However, N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine can also act as a pro-oxidant under certain conditions, and its effects may vary depending on the concentration, duration, and route of administration.
Direcciones Futuras
There are many potential future directions for N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine research. One area of interest is its use as a therapeutic agent for diseases associated with oxidative stress and inflammation, such as cancer, cardiovascular disease, and neurodegenerative disorders. Another area of interest is its use as a spin label in EPR spectroscopy to study the structure and dynamics of biomolecules. Additionally, there is a need for more studies to investigate the optimal dose, duration, and route of administration of N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine in different disease models.
Métodos De Síntesis
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine can be synthesized by the reaction of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) with tert-butyl hydroperoxide in the presence of iron(II) sulfate heptahydrate. The reaction yields a mixture of N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine and its isomer, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOH), which can be separated by column chromatography.
Propiedades
Número CAS |
6624-51-7 |
|---|---|
Nombre del producto |
N-(4,7,7-trimethyl-3-nitroso-2-bicyclo[2.2.1]hept-2-enyl)hydroxylamine |
Fórmula molecular |
C10H16N2O2 |
Peso molecular |
196.25 g/mol |
Nombre IUPAC |
(NE)-N-[(3Z)-3-hydroxyimino-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanylidene]hydroxylamine |
InChI |
InChI=1S/C10H16N2O2/c1-9(2)6-4-5-10(9,3)8(12-14)7(6)11-13/h6,13-14H,4-5H2,1-3H3/b11-7-,12-8- |
Clave InChI |
HNLKCWGPKBXHIN-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2CCC1(C(=C2NO)N=O)C)C |
SMILES |
CC1(C2CCC1(C(=NO)C2=NO)C)C |
SMILES canónico |
CC1(C2CCC1(C(=C2NO)N=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,6-Ditert-butyl-4-[(2,4-dinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B188481.png)


![3-(2-furyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B188487.png)
![2-Mercapto-3-p-tolyl-5,6,7,8-tetrahydro-3h-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B188488.png)
![N-(6-methylpyridin-2-yl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188492.png)
![N-(furan-2-ylmethyl)-3-oxobenzo[f]chromene-2-carboxamide](/img/structure/B188493.png)
![2-{[(3-Bromophenyl)amino]methyl}phenol](/img/structure/B188494.png)
![Methyl 5-(4-chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B188496.png)

![3-[2-(4-Chlorophenyl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B188500.png)

![ethyl 1-benzyl-5-[(3-bromobenzoyl)oxy]-2-methyl-1H-indole-3-carboxylate](/img/structure/B188502.png)
